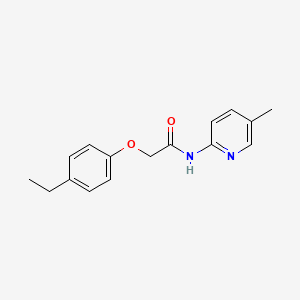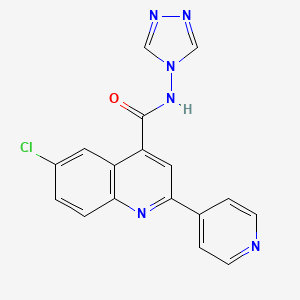![molecular formula C16H21NO B4685194 1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
1-{[butyl(methyl)amino]methyl}-2-naphthol
説明
1-{[Butyl(methyl)amino]methyl}-2-naphthol, also known as BMAN, is a chemical compound that has been widely studied for its potential applications in scientific research. BMAN is a naphthol derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively. In
作用機序
The mechanism of action of 1-{[butyl(methyl)amino]methyl}-2-naphthol varies depending on its application. As a fluorescent probe for metal ions, this compound chelates with metal ions and undergoes a fluorescence enhancement or quenching, depending on the metal ion concentration. As a substrate for enzymes, this compound is hydrolyzed by the enzymes, resulting in a change in color or fluorescence. As a potential therapeutic agent, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of enzymes, such as alkaline phosphatase and β-galactosidase, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase and butyrylcholinesterase in the brain, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
1-{[butyl(methyl)amino]methyl}-2-naphthol has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions and enzymes, its low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential interference with other fluorescent probes and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 1-{[butyl(methyl)amino]methyl}-2-naphthol research, including the development of new synthesis methods to improve the yield and purity of this compound, the investigation of the mechanism of action of this compound in different applications, the exploration of the potential therapeutic applications of this compound in other neurological disorders, and the development of new fluorescent probes and substrates based on the structure of this compound.
Conclusion
In conclusion, this compound is a naphthol derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated extensively. This compound has been shown to have various scientific research applications, including the detection of metal ions and enzymes, and the potential therapeutic applications in cancer and Alzheimer's disease. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.
科学的研究の応用
1-{[butyl(methyl)amino]methyl}-2-naphthol has been studied extensively in scientific research due to its potential applications in various fields. This compound has been investigated as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound has also been used as a chromogenic and fluorogenic substrate for the detection of enzymes, such as alkaline phosphatase and β-galactosidase, in biochemical assays. Furthermore, this compound has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
1-[[butyl(methyl)amino]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-3-4-11-17(2)12-15-14-8-6-5-7-13(14)9-10-16(15)18/h5-10,18H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZVBZHDHBWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685112.png)
![ethyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-diphenyl-1H-pyrrol-1-yl]benzoate](/img/structure/B4685125.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4685128.png)

![N~5~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B4685137.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4685141.png)
![ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate](/img/structure/B4685163.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)

![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4685208.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)

![methyl 3-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4685223.png)